molecular formula C10H9N5O2S B15065430 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine CAS No. 189113-33-5

2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine

Cat. No.: B15065430
CAS No.: 189113-33-5
M. Wt: 263.28 g/mol
InChI Key: UKBMMSYLNDPGFW-UHFFFAOYSA-N
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Description

2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains both an imidazo[1,2-a]pyridine core and a 1H-1,2,4-triazole moiety, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Introduction of the 1H-1,2,4-Triazole Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a sulfonyl chloride derivative of 1H-1,2,4-triazole in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the sulfonylmethyl group to the triazole ring, which can be facilitated by using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylmethyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse chemical reactivity.

Uniqueness

2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine is unique due to the combination of both the triazole and imidazo[1,2-a]pyridine moieties in a single molecule. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties.

Properties

CAS No.

189113-33-5

Molecular Formula

C10H9N5O2S

Molecular Weight

263.28 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfonylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9N5O2S/c16-18(17,10-11-7-12-14-10)6-8-5-15-4-2-1-3-9(15)13-8/h1-5,7H,6H2,(H,11,12,14)

InChI Key

UKBMMSYLNDPGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)C3=NC=NN3

Origin of Product

United States

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